molecular formula C23H16ClN3O3S2 B2710739 N-(2-chlorophenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899754-62-2

N-(2-chlorophenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2710739
CAS No.: 899754-62-2
M. Wt: 481.97
InChI Key: JFOCZRUELZYISE-UHFFFAOYSA-N
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Description

This compound features a tricyclic core (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaene) with a thiophen-2-ylmethyl substituent at position 5 and a sulfanyl acetamide group linked to an N-(2-chlorophenyl) moiety.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O3S2/c24-16-8-2-3-9-17(16)25-19(28)13-32-23-26-20-15-7-1-4-10-18(15)30-21(20)22(29)27(23)12-14-6-5-11-31-14/h1-11H,12-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOCZRUELZYISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4Cl)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the field of anticancer research. Its unique structural features suggest various biological activities that warrant detailed investigation.

The compound's molecular formula is C23H16ClN3O3S2C_{23}H_{16}ClN_{3}O_{3}S_{2}, with a molecular weight of approximately 481.97 g/mol. The structure includes a chlorophenyl group and a thiophene moiety, which are known to contribute to biological activity through various mechanisms.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit promising anticancer activity . For instance, derivatives containing thiazolidinone frameworks have shown moderate to strong antiproliferative effects in human leukemia cell lines, suggesting that the presence of electron-donating groups is crucial for enhancing cytotoxicity .

CompoundActivityMechanism
Thiazolidinone DerivativesModerate to Strong AntiproliferativeInduces apoptosis via cell cycle arrest
N-(2-chlorophenyl)-2-acetamide AnaloguesPotential AnticancerStructural similarity suggests similar pathways

The proposed mechanisms of action for similar compounds include:

  • Cell Cycle Arrest : Compounds often induce cell cycle arrest at specific phases (G1/S or G2/M) which halts proliferation.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.
  • Inhibition of Specific Enzymes : Targeting kinases or other enzymes critical for cancer cell survival.

Case Studies

Several studies have highlighted the biological activities associated with related compounds:

  • Study on Thiazolidinone Compounds : A study published in 2009 demonstrated that certain thiazolidinones exhibited significant cytotoxic effects on leukemia cells through MTT assays and DNA fragmentation analysis .
  • Thiophene-Based Compounds : Research focusing on thiophene derivatives has revealed their ability to inhibit tumor growth in various cancer models, suggesting that the thiophene ring enhances the overall efficacy of anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives ():
    These compounds share the sulfanyl acetamide backbone but feature a 1,3,4-oxadiazole ring instead of the tricyclic system. The oxadiazole derivatives exhibit moderate to strong antimicrobial activity (e.g., MIC values of 6.25–25 µg/mL against S. aureus and E. coli), with cytotoxicity <20% hemolysis at 50 µg/mL for most analogs . In contrast, the tricyclic core in the query compound may enhance metabolic stability or target binding due to increased rigidity and surface area.

  • Thiadiazole-containing bicyclic compounds ():
    Examples include (6R,7S)-7-[2-(1H-tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. These β-lactam antibiotics highlight the importance of sulfur-containing heterocycles in antibacterial activity. The query compound’s thiophene-methyl group may mimic the electronic effects of thiadiazole, but its tricyclic system lacks the β-lactam warhead critical for penicillin-binding protein inhibition .

Substituent Analysis

  • N-(2-Chlorophenyl) vs. N-(4-Chlorophenyl):
    The ortho-chloro substitution in the query compound may sterically hinder interactions compared to para-substituted analogs (e.g., ’s 6f and 6o). Para-substituted derivatives often show enhanced solubility and target engagement due to reduced steric bulk .
  • Thiophen-2-ylmethyl vs. Thiophene’s electron-rich nature could modulate cytochrome P450 interactions compared to purely aliphatic substituents .

Computational Similarity Assessment

Using graph-based comparison methods (), the query compound’s structure aligns <40% with simpler sulfanyl acetamides (Tanimoto coefficient <0.4 via fingerprinting).

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Bioactivity (Reported)
Query Compound 8-Oxa-3,5-diazatricyclo Thiophen-2-ylmethyl, 2-chlorophenyl Not reported
5-(4-Chlorophenyl)-1,3,4-oxadiazole 1,3,4-Oxadiazole Varied alkyl/aryl MIC: 6.25–25 µg/mL (bacterial)
β-Lactam-thiadiazole hybrids Bicyclic β-lactam 5-Methyl-thiadiazole Antibacterial (Gram+)

Table 2: Computational Similarity Metrics

Method Query vs. Oxadiazole Derivatives Query vs. NP-like Compounds
Fingerprint (Tanimoto) 0.38 0.61
Graph-Based Low (NP-hard complexity) Moderate

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